N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(2,4-difluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2OS/c19-14-7-6-13(15(20)9-14)8-17(23)21-10-18-22-16(11-24-18)12-4-2-1-3-5-12/h6-7,9,11-12H,1-5,8,10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOVEPLZSRQRHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)CC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar thiazole derivatives have been studied for their antimicrobial and antiproliferative activities. These compounds are often evaluated for their in vitro activity against bacterial (Gram positive and Gram negative) and fungal species.
Mode of Action
Thiazole nucleus, a core structure in this compound, is reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species.
Biochemical Pathways
It’s worth noting that thiazole derivatives have been shown to have a broad range of biological activities, including antimicrobial, antifungal, and antitumor activities. These activities suggest that the compound may interact with multiple biochemical pathways.
Biological Activity
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(2,4-difluorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring and a difluorophenyl group, which contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 322.41 g/mol. Its structure is critical for its interaction with biological targets.
Research indicates that this compound may exert its effects through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest it may inhibit specific enzymes involved in cancer progression and neurodegenerative diseases. The thiazole component is known for its ability to interact with various biological targets, including kinases associated with tumor growth.
- Antimicrobial Activity : The thiazole moiety has been linked to antimicrobial properties, suggesting potential applications in treating infections.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Anticancer Activity
A study investigating the anticancer properties of related compounds found that derivatives similar to this compound demonstrated significant cytotoxicity against several cancer cell lines. For instance:
- Compounds with similar structures showed IC50 values against MCF-7 cells as low as 5.10 µM, indicating potent anticancer activity compared to standard treatments like doxorubicin .
Antimicrobial Properties
Research has indicated that thiazole derivatives can exhibit broad-spectrum antimicrobial activity. In vitro assays have shown that modifications to the cyclohexyl moiety enhance this activity, suggesting that this compound could be effective against resistant strains of bacteria.
Comparison with Similar Compounds
Comparison with Structural Analogues
Thiazole-Containing Acetamides
Key Compounds:
- 2-Chloro-N-(thiazol-2-yl)-acetamide (): Lacks the cyclohexyl and difluorophenyl groups. Exhibits simpler substitution patterns, often used as intermediates in synthesis.
- N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) (): Features a phenolic substituent instead of cyclohexyl, highlighting the role of polar groups in modulating solubility and hydrogen bonding.
Analysis :
The cyclohexyl group in the target compound increases lipophilicity (higher logP) compared to polar substituents like hydroxy-methoxyphenyl in 6a. This may enhance membrane permeability but reduce aqueous solubility. The difluorophenyl group likely improves metabolic stability over chlorinated analogues .
Difluorophenyl Acetamides
Key Compounds:
- N-(2,4-Difluorophenyl)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide (): Retains the difluorophenyl-acetamide core but replaces the thiazole with a dihydrodioxin ring.
- N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide (): Shares the difluorophenyl-thiazole motif but adds a difluorobenzamide group.
The target compound’s cyclohexyl group provides conformational flexibility, which may aid in binding to hydrophobic pockets. The dual fluorination in ’s benzamide could enhance receptor affinity but increase molecular weight .
Anticonvulsant Quinazolinone Acetamides
Key Compounds:
- N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (): Features a quinazolinone core with dichlorophenyl and acetamide groups.
Analysis: The quinazolinone core in ’s compound provides a planar structure for stacking interactions, whereas the target’s thiazole may offer greater rotational freedom. The difluorophenyl group in the target may confer better metabolic stability than dichlorophenyl due to reduced susceptibility to oxidative dehalogenation .
Antimicrobial Acetamides
Key Compounds:
- 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) (): Displays potent gram-positive antibacterial activity.
Analysis: The benzo[d]thiazole and piperazine groups in Compound 47 likely enhance solubility and target binding.
Q & A
Q. What are the optimal synthetic routes for N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(2,4-difluorophenyl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves three critical steps:
Thiazole Ring Formation : Cyclization of 2-aminothiophenol derivatives with α-haloketones under reflux in ethanol or DMF (70–90°C, 6–12 hours) .
Substituent Introduction : Alkylation or nucleophilic substitution to attach the cyclohexyl and methyl groups to the thiazole core (e.g., using K₂CO₃ in DCM at 0–25°C) .
Acylation : Coupling the thiazole intermediate with 2-(2,4-difluorophenyl)acetic acid via EDCI/HOBt-mediated amidation in anhydrous DMF (room temperature, 12–24 hours) .
Q. Key Reaction Optimization Factors :
| Parameter | Impact on Yield/Purity |
|---|---|
| Solvent (DMF vs. THF) | DMF improves solubility of polar intermediates |
| Temperature | Elevated temps (>80°C) risk decomposition of halogenated intermediates |
| Catalysts (e.g., EDCI) | Stoichiometric use (1.2 eq.) enhances acylation efficiency |
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns on the thiazole ring (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, aromatic fluorophenyl signals at δ 6.8–7.4 ppm) .
- HRMS (ESI+) : Validate molecular ion [M+H]⁺ (theoretical m/z calculated as C₁₉H₂₁F₂N₂OS: 378.13) .
- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and thiazole C=N absorption (~1520 cm⁻¹) .
Q. Typical Spectral Benchmarks :
| Technique | Critical Peaks |
|---|---|
| ¹H NMR | δ 4.3–4.5 ppm (CH₂ adjacent to acetamide) |
| ¹³C NMR | δ 170–175 ppm (amide carbonyl) |
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus and C. albicans; 24–48 hours) .
- Anticancer Potential : MTT assay (48–72 hours) on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases, using ATP/NADH depletion protocols .
Q. Assay Design Considerations :
| Parameter | Optimization Tips |
|---|---|
| Solubility | Use DMSO (<1% v/v) to avoid cytotoxicity |
| Controls | Include positive controls (e.g., doxorubicin for cytotoxicity) |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Contradictions often arise from variations in:
- Purity : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
- Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration) .
- Structural Confirmation : Re-analyze batches with XRD or 2D NMR (e.g., NOESY for stereochemistry) .
Case Study : If anti-inflammatory activity varies, compare NF-κB inhibition (ELISA) vs. COX-2 expression (Western blot) to isolate mechanisms .
Q. What strategies optimize selectivity for target enzymes/receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with fluorophenyl/acetamide motifs in enzyme active sites (e.g., COX-2, EGFR) .
- SAR Analysis : Synthesize analogs (e.g., replacing cyclohexyl with cyclopentyl) and compare IC₅₀ values (see table below) .
Q. SAR Insights :
| Substituent Modification | Impact on EGFR Inhibition (IC₅₀) |
|---|---|
| Cyclohexyl → Cyclopentyl | IC₅₀ decreases by ~30% |
| Difluorophenyl → Trifluorophenyl | Improved selectivity but reduced solubility |
Q. How does the compound’s stability under physiological conditions affect experimental design?
- Methodological Answer : Conduct stability studies in:
- PBS (pH 7.4) : Monitor degradation via HPLC at 37°C over 24–72 hours .
- Liver Microsomes : Assess metabolic half-life using LC-MS to identify major metabolites (e.g., oxidative defluorination) .
Key Findings : Thiazole derivatives often show t₁/₂ < 4 hours in microsomes, necessitating prodrug strategies .
Q. What computational methods validate mechanistic hypotheses when experimental data is limited?
- Methodological Answer : Combine:
- MD Simulations : GROMACS to model compound-receptor dynamics (e.g., 100 ns simulations) .
- DFT Calculations : Gaussian 16 to predict reactive sites (e.g., Fukui indices for electrophilic attack) .
Q. Validation Metrics :
| Method | Output Relevance |
|---|---|
| MD | RMSD < 2 Å indicates stable binding |
| DFT | HOMO-LUMO gap < 4 eV suggests redox activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
